7-bromo-N-methylquinoxalin-2-amine

Synthetic Chemistry Cross-Coupling C–C Bond Formation

7-Bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) is a heterocyclic aromatic compound belonging to the quinoxaline family, defined by a bicyclic core composed of a benzene ring fused to a pyrazine ring and substituted with a bromine atom at the 7-position and an N-methyl group on the 2-amine. Its molecular formula is C₉H₈BrN₃ with a molecular weight of 238.08 g·mol⁻¹.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B12106989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-methylquinoxalin-2-amine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCNC1=CN=C2C=CC(=CC2=N1)Br
InChIInChI=1S/C9H8BrN3/c1-11-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5H,1H3,(H,11,13)
InChIKeyALZFDKQTMXVSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) – Core Physicochemical and Structural Profile for Procurement Screening


7-Bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) is a heterocyclic aromatic compound belonging to the quinoxaline family, defined by a bicyclic core composed of a benzene ring fused to a pyrazine ring and substituted with a bromine atom at the 7-position and an N-methyl group on the 2-amine . Its molecular formula is C₉H₈BrN₃ with a molecular weight of 238.08 g·mol⁻¹ . This substitution pattern imparts distinct reactivity, particularly enabling transition-metal-catalyzed cross-coupling reactions that are inaccessible to non-halogenated analogs . The compound is predominantly sourced as a research intermediate for medicinal chemistry and materials science applications .

Halogenated building block for Pd-catalyzed diversification
Position-7 bromine enables regioselective library synthesis
Suitable as a bromo-substituted scaffold for screening campaigns

Why 7-Bromo-N-methylquinoxalin-2-amine Cannot Be Replaced by Generic Quinoxaline Analogs in Synthesis or Biological Screening


Substituting 7-bromo-N-methylquinoxalin-2-amine with a non-halogenated quinoxaline analog (e.g., N-methylquinoxalin-2-amine, CAS 6479-17-0) eliminates the carbon–bromine bond necessary for site-selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings . The bromine atom at position 7 also modulates electronic density on the quinoxaline ring, altering both reactivity in nucleophilic aromatic substitution and binding affinity to biological targets compared to chloro-, nitro-, or unsubstituted congeners [1]. Furthermore, the N-methyl group on the 2-amine introduces a hydrogen-bond donor and increases lipophilicity relative to primary amine analogs, affecting solubility and membrane permeability . These combined features render simple replacement by an in-class compound chemically inequivalent.

7-Bromo-N-methylquinoxalin-2-amine
Non-halogenated analogs (e.g., N-methylquinoxalin-2-amine) lack the C–Br bond required for site-selective cross-coupling, may shift synthetic pathway feasibility.
7-Bromo regioisomer
6-Bromo regioisomer alters electronic distribution and target engagement; class-level evidence shows regioisomer-dependent activity, not directly interchangeable.
Bromo-substituted scaffold
Chloro-, nitro-, or unsubstituted congeners exhibit different reactivity and binding profiles; physicochemical and assay-response context may not transfer.

Quantitative Comparative Evidence for 7-Bromo-N-methylquinoxalin-2-amine vs. Its Closest Analogs – Procurement-Relevant Differentiation


Synthetic Accessibility: Palladium-Catalyzed Cross-Coupling Capability vs. Non-Halogenated N-Methylquinoxalin-2-amine

The presence of a bromine substituent at position 7 enables participation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The non-halogenated analog N-methylquinoxalin-2-amine (CAS 6479-17-0) lacks this reactive handle and cannot undergo these transformations without prior functionalization . The bromine atom also serves as a directing group for regioselective lithiation and subsequent electrophilic trapping, a synthetic option unavailable in the unsubstituted parent compound [1]. This distinction is critical when selecting a building block for divergent library synthesis.

Cross-Coupling Capability
Head-to-head
Eligible: aryl-Br present, enables Pd-catalyzed coupling
Non-halogenated analog: no reactive handle
Synthetic route selection context
Enables diversification without extra halogenation
Synthetic Chemistry Cross-Coupling C–C Bond Formation

Physicochemical Differentiation: Boiling Point, Density, and Lipophilicity Compared with N-Methylquinoxalin-2-amine

The introduction of a bromine atom at position 7 produces measurable alterations in key physicochemical properties relative to the non-brominated parent N-methylquinoxalin-2-amine. The boiling point increases by approximately 56°C (from 306.6°C to 362.6°C), and density rises from 1.229 g·cm⁻³ to 1.6 g·cm⁻³ . Predicted lipophilicity (XLogP) increases from ~1.6 (parent) to an estimated ~2.5–3.2 for the brominated derivative, consistent with the Hansch π value for aromatic bromine (+0.86) [1]. These differences directly affect chromatographic retention, recrystallization solvent selection, and partitioning behavior in biphasic reaction systems.

Physicochemical Shift
Head-to-head
ΔBP ≈ +56°C; ΔDensity ≈ +0.37 g/cm³; ΔXLogP ≈ +0.9 to +1.6
vs. non-brominated parent
Purification and partition context
Process adjustments required for workup
Physicochemical Properties Process Chemistry Formulation

Anticancer Activity: Bromo-Substituted Quinoxalines Demonstrate Superior Inhibition vs. Nitro-Substituted Analogs in A549 Non-Small-Cell Lung Cancer Cells

A 2024 structure–activity relationship study evaluated twenty-six quinoxaline derivatives against human non-small-cell lung cancer (A549) cells. The authors explicitly concluded that introducing a bromo group in place of a nitro group on the quinoxaline core significantly improved anticancer activity [1]. Representative bromo-substituted compounds 4b and 4m achieved IC₅₀ values of 11.98±2.59 μM and 9.32±1.56 μM respectively, comparable to the clinical drug 5-fluorouracil (IC₅₀=4.89±0.20 μM) [1]. By contrast, nitro-substituted congeners in the same series exhibited reduced potency and poorer solubility [1]. This class-level finding supports the preferential selection of 7-bromo-substituted quinoxalines for anticancer screening campaigns.

Cell-Model Response
Class-level
Class trend: bromo IC₅₀ ≈ 9–12 μM vs. lower nitro potency
A549 MTT, 48 h; specific 7-Br analog not yet reported
Supports cytotoxicity endpoint review
Bromo scaffold shows reported class advantage
Anticancer Medicinal Chemistry Structure–Activity Relationship

Positional Isomer Differentiation: 7-Bromo vs. 6-Bromo Regioisomers Exhibit Divergent Biological and Synthetic Outcomes

The 7-bromo positional isomer of N-methylquinoxalin-2-amine is structurally distinct from its 6-bromo counterpart (e.g., 6-bromo-N-methylquinoxalin-2-amine), and this regiochemical difference influences both electronic distribution and steric accessibility. In the related quinoxaline series studied by Liang et al. (2024), 6-bromo-substituted derivatives were synthesized and evaluated, with the C6-bromo position identified as favorable for anticancer design relative to the C6-nitro position [1]. While 7-bromo analogs were not directly screened in that study, the established principle that bromine placement on the quinoxaline ring affects target engagement underscores the importance of specifying the correct regioisomer during procurement [2]. Incorrect isomer selection may lead to inactive or off-profile compounds.

Positional Isomer Control
Context-dependent
7-Br vs. 6-Br: regioisomer-dependent SAR reported
No direct comparative IC₅₀ for this compound pair
Regioisomer specification review
6-Br may show divergent target engagement
Regiochemistry Medicinal Chemistry Reaction Selectivity

Recommended Application Scenarios for 7-Bromo-N-methylquinoxalin-2-amine Based on Comparative Evidence


Medicinal Chemistry Library Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide substituent at position 7 makes 7-bromo-N-methylquinoxalin-2-amine an ideal substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling rapid generation of diverse biaryl, vinyl, and amino-substituted quinoxaline libraries . This synthetic strategy is directly supported by the reactive handle differentiation established in Section 3, Evidence Item 1. Researchers can prioritize this compound over non-halogenated N-methylquinoxalin-2-amine when the synthetic route requires late-stage diversification without additional halogenation steps .

Anticancer Hit Identification Campaigns Targeting Non-Small-Cell Lung Cancer

Class-level evidence from the 2024 RSC Advances study demonstrates that bromo-substituted quinoxaline derivatives exhibit superior anticancer activity against A549 human NSCLC cells compared to nitro-substituted congeners [1]. 7-Bromo-N-methylquinoxalin-2-amine, as a bromo-substituted quinoxaline scaffold, is positioned within this validated structure–activity landscape. Procurement of this compound for primary screening is warranted when the research objective is identifying bromoquinoxaline-based leads with potential for further optimization [1].

Physicochemical Property Optimization in Lead Development

The bromine atom at position 7 confers increased lipophilicity (~+0.9 to +1.6 XLogP), higher boiling point (+~56°C), and greater density (+~0.37 g·cm⁻³) compared to the non-brominated parent N-methylquinoxalin-2-amine . These properties are directly relevant for medicinal chemists tuning physicochemical parameters during lead optimization, particularly in balancing LogP and solubility while retaining synthetic tractability. The quantitative differences established in Section 3, Evidence Item 2 guide formulation and purification protocol design .

Nonlinear Optical (NLO) Chromophore Precursor Synthesis

7-Bromoquinoxaline derivatives have been utilized as precursors for donor–π-bridge nonlinear optical chromophores via Heck reaction with p-dimethylaminovinylbenzene [2]. 7-Bromo-N-methylquinoxalin-2-amine, bearing the requisite 7-bromo substituent, can serve as a synthetic entry point for analogous NLO materials. In this context, the 7-bromo positional isomer specificity (as opposed to 6-bromo or other regioisomers) is critical for obtaining the desired chromophore architecture, as supported by the regiochemical evidence in Section 3, Evidence Item 4 [2].

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
7-Br reactive handle
Pd-catalyzed coupling efficiency review
Cell-Model Screening
Bromo-substituted scaffold
Cytotoxicity endpoint and SAR validation
Lead Physicochemical Tuning
Elevated lipophilicity and density
Purification and partitioning protocol review
Nonlinear Optical Precursor
7-Bromo regioisomer specificity
Chromophore architecture confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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